molecular formula C7H6IN3 B1281164 1-(Azidomethyl)-2-iodobenzene CAS No. 405198-82-5

1-(Azidomethyl)-2-iodobenzene

Cat. No.: B1281164
CAS No.: 405198-82-5
M. Wt: 259.05 g/mol
InChI Key: NAZLSCZYFOAARQ-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-iodobenzene is an organic compound that features both an azide group and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-2-iodobenzene can be synthesized through a multi-step process. One common method involves the iodination of 2-methylbenzyl alcohol to form 2-iodobenzyl alcohol. This intermediate is then converted to 2-iodobenzyl chloride using thionyl chloride. Finally, the azidation of 2-iodobenzyl chloride with sodium azide yields this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, amines, or thiols in polar solvents.

    Cycloaddition Reactions: Copper(I) catalysts and alkynes in organic solvents.

    Reduction Reactions: Triphenylphosphine or hydrogen gas with a suitable catalyst.

Major Products:

    Substitution Reactions: Products include various substituted benzyl derivatives.

    Cycloaddition Reactions: Products include triazole derivatives.

    Reduction Reactions: Products include benzylamines.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-2-iodobenzene is primarily based on the reactivity of its functional groups:

Comparison with Similar Compounds

1-(Azidomethyl)-2-iodobenzene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both an azide group and an iodine atom, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(azidomethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZLSCZYFOAARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469510
Record name 1-azidomethyl-2-iodo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405198-82-5
Record name 1-azidomethyl-2-iodo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-iodobenzyl alcohol (6.0 g, 25.4 mmol) and DPPA (6.8 mL, 30.5 mmol) in toluene (65 mL) was added DBU (5.0 mL, 33.0 mmol). The reaction mixture was stirred at room temperature for 16 h. The reaction mixture was then diluted with 3M HCl (60 mL) and ether (150 mL). The organic phase was separated and the aqueous phase was extracted with ether (×3). The combined organic extracts were washed with water (×2) and and then with brine. The solution was dried over anhydrous Na2SO4 and concentrated in vacuo. Silica gel column chromatography using 95:5 hexanes:EtOAc afforded 6.1 g (93%) of 1-azidomethyl-2-iodo-benzene.
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6 g
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6.8 mL
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5 mL
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65 mL
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60 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 1-(azidomethyl)-2-iodobenzene play in the synthesis of benzo-fused thiacycles?

A1: this compound serves as a crucial starting material in the copper-catalyzed one-pot synthesis of 4H-benzo[e][1,3]thiazines []. The reaction proceeds through a tandem process involving an intermolecular C–S coupling between this compound and a sulfur source (potassium thioacetate, thiobenzoate, or ethyl xanthogenate), followed by an intramolecular cyclization. This method bypasses the need to isolate the imine intermediate, offering a streamlined approach to these valuable heterocyclic compounds.

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